molecular formula C18H20N2O2 B259496 N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide

N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide

Katalognummer: B259496
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: HEHHRUUSBBKRJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide is an organic compound with the molecular formula C18H20N2O2. This compound is known for its unique structure, which includes a phenyl group and a formamido group attached to a propanamide backbone. It is used in various scientific research applications due to its interesting chemical properties.

Eigenschaften

Molekularformel

C18H20N2O2

Molekulargewicht

296.4 g/mol

IUPAC-Name

N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide

InChI

InChI=1S/C18H20N2O2/c1-20(2)17(21)13-16(14-9-5-3-6-10-14)19-18(22)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3,(H,19,22)

InChI-Schlüssel

HEHHRUUSBBKRJZ-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Kanonische SMILES

CN(C)C(=O)CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide typically involves the reaction of N,N-dimethyl-3-phenylpropanamide with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure the optimal yield of the compound .

Industrial Production Methods

In an industrial setting, the production of N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized amides, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of halogenated or alkylated products .

Wissenschaftliche Forschungsanwendungen

N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes by binding to active sites on target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide include:

Uniqueness

What sets N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide apart from similar compounds is its unique combination of a phenyl group and a formamido group attached to a propanamide backbone. This structure imparts distinct chemical properties, making it valuable for specific research applications and industrial uses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.